molecular formula C12H12Cl2N2O4 B12914700 3-(3,4-Dichlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone CAS No. 64589-79-3

3-(3,4-Dichlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone

Cat. No.: B12914700
CAS No.: 64589-79-3
M. Wt: 319.14 g/mol
InChI Key: DXLUIZJEWJJJNH-UHFFFAOYSA-N
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Description

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a dichlorophenyl group, an oxazolidinone ring, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids within cells .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various compounds.

    3,4-Dichloroaniline: An aniline derivative with similar structural features.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: A compound with similar aromatic substitution patterns .

Uniqueness

(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate is unique due to its combination of an oxazolidinone ring and a dichlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

64589-79-3

Molecular Formula

C12H12Cl2N2O4

Molecular Weight

319.14 g/mol

IUPAC Name

[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate

InChI

InChI=1S/C12H12Cl2N2O4/c1-15-11(17)19-6-8-5-16(12(18)20-8)7-2-3-9(13)10(14)4-7/h2-4,8H,5-6H2,1H3,(H,15,17)

InChI Key

DXLUIZJEWJJJNH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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